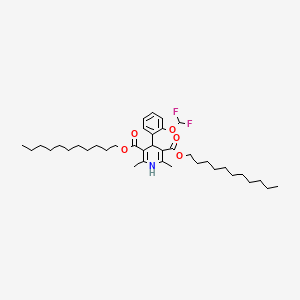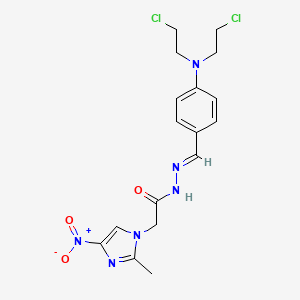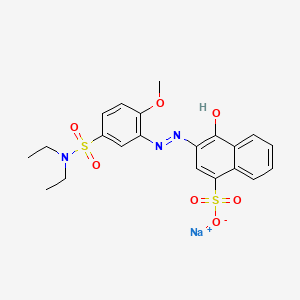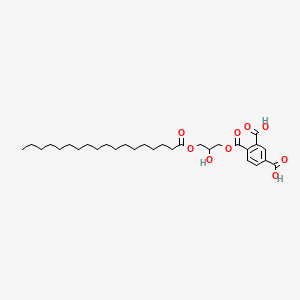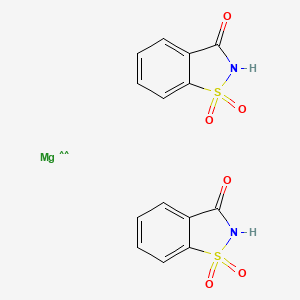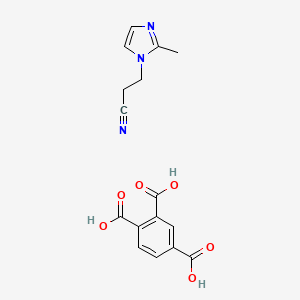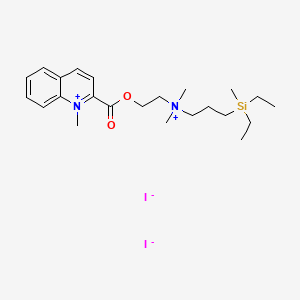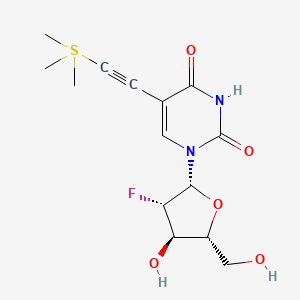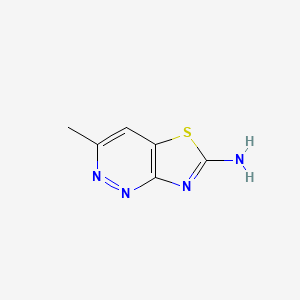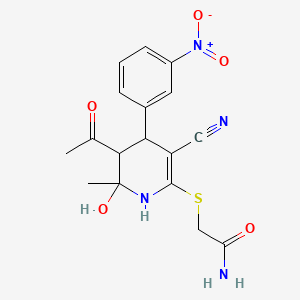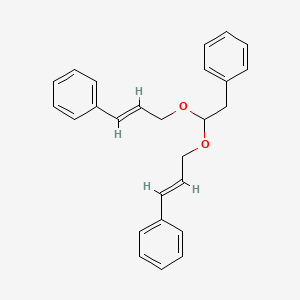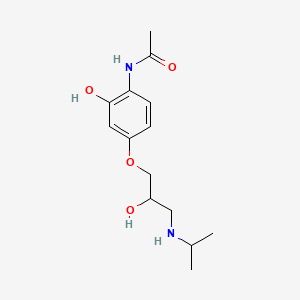
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and an isopropylamino group, making it a versatile molecule in both chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to maintain consistency and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxy and amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological pathways, leading to effects like reduced heart rate and blood pressure. The hydroxy and amino groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: A beta-blocker with a similar structure but lacks the hydroxyphenyl group.
Propranolol: Another beta-blocker that differs in its aromatic ring structure and lacks the isopropylamino group.
Uniqueness
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is unique due to its dual hydroxy and amino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Propiedades
Número CAS |
27974-42-1 |
|---|---|
Fórmula molecular |
C14H22N2O4 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N-[2-hydroxy-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)15-7-11(18)8-20-12-4-5-13(14(19)6-12)16-10(3)17/h4-6,9,11,15,18-19H,7-8H2,1-3H3,(H,16,17) |
Clave InChI |
QPIMPVMWNQQKPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC(=C(C=C1)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


